molecular formula C5H5BrN2O B15070534 6-Bromo-1-methylpyrazin-2-one

6-Bromo-1-methylpyrazin-2-one

Cat. No.: B15070534
M. Wt: 189.01 g/mol
InChI Key: OMQZNYHUUGHSCD-UHFFFAOYSA-N
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Description

6-Bromo-1-methylpyrazin-2-one is a heterocyclic organic compound with the molecular formula C5H5BrN2O. It is a derivative of pyrazinone, where a bromine atom is substituted at the 6th position and a methyl group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-methylpyrazin-2-one typically involves the bromination of 1-methylpyrazin-2-one. One common method is the reaction of 1-methylpyrazin-2-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 6th position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-methylpyrazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrazinone derivatives can be formed.

    Oxidation Products: Oxidized derivatives of pyrazinone.

    Reduction Products: De-brominated pyrazinone derivatives.

Scientific Research Applications

6-Bromo-1-methylpyrazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-1-methylpyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazinone ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1-methylpyrazin-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications where bromine’s electronic effects are beneficial .

Properties

Molecular Formula

C5H5BrN2O

Molecular Weight

189.01 g/mol

IUPAC Name

6-bromo-1-methylpyrazin-2-one

InChI

InChI=1S/C5H5BrN2O/c1-8-4(6)2-7-3-5(8)9/h2-3H,1H3

InChI Key

OMQZNYHUUGHSCD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=CC1=O)Br

Origin of Product

United States

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